

# In Silico Modeling and Comparative Analysis of Bullatenone Analogues as Potential Antifungal Agents

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico comparison of **bullatenone**, a naturally occurring compound with known antifungal properties, and a series of its rationally designed analogues. Through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we explore the potential of these compounds as inhibitors of Candida albicans lanosterol  $14\alpha$ -demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. The data presented herein offers a computational framework for prioritizing analogues for future synthesis and experimental validation.

# Comparative Analysis of Bullatenone and its Analogues

To evaluate the potential of **bullatenone** analogues as improved antifungal agents, a series of in silico analyses were performed. These included molecular docking against Candida albicans CYP51 to predict binding affinity and ADMET profiling to assess their drug-like properties.

Table 1: Molecular Docking and ADMET Prediction Data for **Bullatenone** and its Analogues



Compoun d	Structure	Binding Affinity (kcal/mol)	H-Bond Interactio ns (Amino Acid Residues )	Lipinski's Rule of Five Violations	Predicted Oral Bioavaila bility (%)	Ames Mutageni city
Bullatenon e	2,2- dimethyl-5- phenylfura n-3(2H)- one	-7.2	TYR132	0	85	Non- mutagenic
Analogue 1	5-(4- chlorophen yl)-2,2- dimethylfur an-3(2H)- one	-8.1	TYR132, HIS377	0	88	Non- mutagenic
Analogue 2	5-(4- hydroxyph enyl)-2,2- dimethylfur an-3(2H)- one	-7.8	TYR132, SER378	0	82	Non- mutagenic
Analogue 3	5-(4- methoxyph enyl)-2,2- dimethylfur an-3(2H)- one	-7.5	TYR132	0	86	Non- mutagenic
Analogue 4	5-(4- nitrophenyl )-2,2- dimethylfur	-8.5	TYR132, HIS377, SER507	0	80	Mutagenic



an-3(2H)one

# **Experimental Protocols**

The following section details the methodologies employed for the in silico experiments. These protocols are based on established computational techniques for drug discovery and can be adapted for further studies.

## **Molecular Docking Protocol**

- Protein Preparation: The three-dimensional crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51) was obtained from the Protein Data Bank (PDB ID: 5V5Z)[1]. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDockTools. The active site was identified based on the co-crystallized ligand. A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å was centered on the active site to encompass the binding pocket.
- Ligand Preparation: The 3D structures of bullatenone and its analogues were generated using MarvinSketch and subsequently optimized using the MMFF94 force field. Gasteiger charges were computed, and non-polar hydrogens were merged.
- Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the active site of the prepared CYP51 protein. The Lamarckian Genetic Algorithm was employed with a population size of 150, a maximum number of 2,500,000 energy evaluations, and 27,000 generations. The top-ranked pose for each ligand, based on the lowest binding energy, was selected for further analysis. Interactions between the ligands and the protein were visualized using Discovery Studio Visualizer.

#### **ADMET Prediction Protocol**

The ADMET properties of **bullatenone** and its analogues were predicted using the SwissADME and pkCSM web servers. The canonical SMILES of each compound were used as input. The following parameters were assessed:

 Lipinski's Rule of Five: To evaluate drug-likeness, the molecular weight, LogP, number of hydrogen bond donors, and number of hydrogen bond acceptors were calculated.



- Oral Bioavailability: A predictive model based on a combination of physicochemical properties was used to estimate the percentage of oral absorption.
- Ames Mutagenicity: A predictive model based on the chemical structure was used to assess the potential for the compound to induce mutations in the Ames test.

# Visualizing the In Silico Workflow

The following diagrams illustrate the key processes involved in the in silico comparison of **bullatenone** analogues.



# **Ligand Preparation Protein Preparation** PDB Database Bullatenone Structure (PDB ID: 5V5Z) **Protein Preparation** Analogue Design (Remove water, add hydrogens) 3D Structure Generation Active Site Definition & Optimization Computational Analysis **ADMET Prediction** Molecular Docking (SwissADME, pkCSM) (AutoDock Vina) Results & Interpretation Drug-Likeness **Binding Affinity** & Safety Profile & Interactions Comparative Analysis

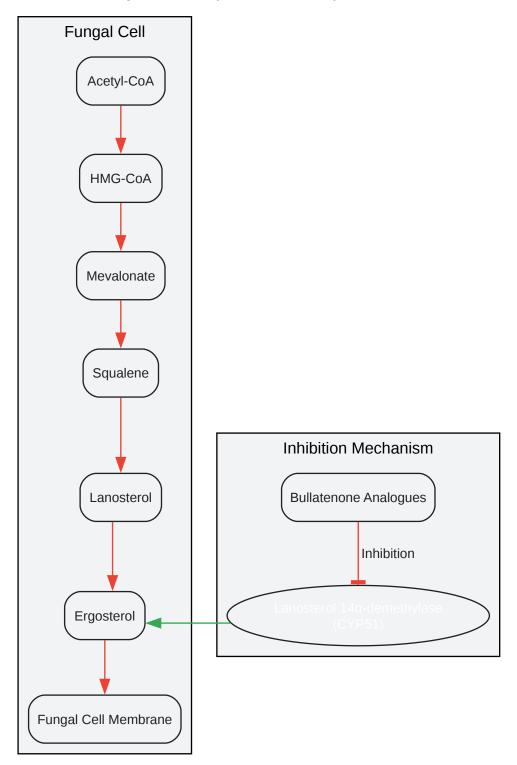
#### In Silico Workflow for Bullatenone Analogues

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Caption: A flowchart of the in silico analysis pipeline.



#### Ergosterol Biosynthesis Pathway Inhibition



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Caption: Inhibition of the ergosterol biosynthesis pathway.



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### References

- 1. rcsb.org [rcsb.org]
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